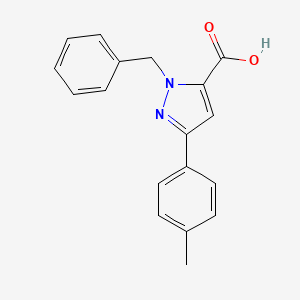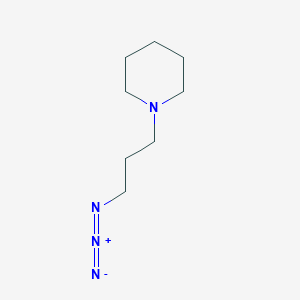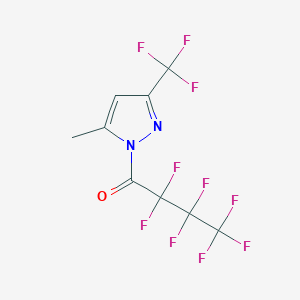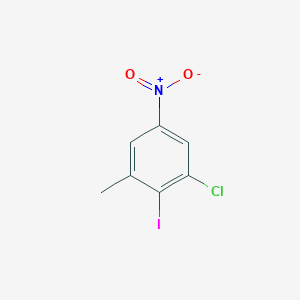
Dobaq
Descripción general
Descripción
Mecanismo De Acción
Target of Action
DOBAQ is primarily used as a cationic lipid in the formation of liposomes for mRNA delivery . The primary target of this compound is the mRNA inside cells, which it helps deliver into cells for expression .
Mode of Action
This compound interacts with mRNA to form a liposome-mRNA complex . This complex is taken up by cells, where the mRNA is released and translated into protein . The cationic nature of this compound aids in the formation of the complex and its uptake by cells .
Biochemical Pathways
Once inside the cell, the mRNA delivered by the this compound liposome is translated into protein, affecting the protein synthesis pathway . The specific effects depend on the sequence of the mRNA and the protein it codes for.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role in liposome formation. The liposomes can protect the mRNA from degradation, enhancing its stability and thus its bioavailability . The exact ADME properties would depend on the specifics of the liposome formulation and the route of administration.
Result of Action
The primary result of this compound’s action is the enhanced intracellular delivery and expression of mRNA . This can lead to increased levels of the protein coded by the mRNA, with effects depending on the specific protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can affect the ionization of this compound, potentially impacting its ability to form liposomes . Additionally, factors such as temperature and storage conditions can affect the stability of the liposomes .
Análisis Bioquímico
Biochemical Properties
DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, plays a crucial role in biochemical reactions. It forms unilamellar liposomes displaying cationic, maleimide-functionalized lipid layers . These liposomes can efficiently accumulate in dendritic cells and promote antigen processing .
Cellular Effects
This compound, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, influences cell function by promoting antigen processing in dendritic cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, involves its ability to form unilamellar liposomes that can efficiently accumulate in dendritic cells . This accumulation promotes antigen processing, leading to changes in gene expression and potentially influencing enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, Dobaq is produced in large quantities using automated systems that control the reaction conditions precisely. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Dobaq undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in different applications depending on the specific functional groups introduced or modified .
Aplicaciones Científicas De Investigación
Dobaq has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of liposomes for studying membrane dynamics and interactions.
Biology: Employed in the delivery of genetic material and drugs to cells, aiding in gene therapy and cellular studies.
Medicine: Utilized in the development of targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents.
Industry: Applied in the production of specialized coatings and materials that require pH-sensitive properties
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Another cationic lipid used in liposome formulation.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar in structure but with different head groups, affecting its interaction with biological membranes.
Uniqueness of Dobaq
This compound’s uniqueness lies in its pH-sensitive nature, which allows for controlled release of encapsulated substances in response to changes in pH. This property makes it particularly useful in targeted drug delivery applications, where the release of the therapeutic agent can be triggered by the acidic environment of a tumor or an infection site .
Propiedades
IUPAC Name |
4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZTVPYNKWYMIW-WRBBJXAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)
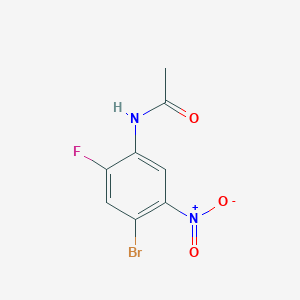

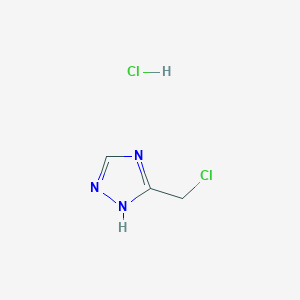

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
